molecular formula C19H17N3O2S B11949184 6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

Cat. No.: B11949184
M. Wt: 351.4 g/mol
InChI Key: MMHCHBJPNDKGSK-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine typically involves the reaction of appropriate thiazole and triazine precursors. One common method involves the cyclization of 3,4-dimethoxyphenylthiosemicarbazide with phenyl isothiocyanate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

InChI

InChI=1S/C19H17N3O2S/c1-23-17-9-8-14(10-18(17)24-2)16-12-25-19-21-20-15(11-22(16)19)13-6-4-3-5-7-13/h3-12,20H,1-2H3

InChI Key

MMHCHBJPNDKGSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=NNC(=CN23)C4=CC=CC=C4)OC

Origin of Product

United States

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